(5-Nitrofuran-2-yl)methyl dipropylcarbamodithioate is a chemical compound characterized by its unique structure, which includes a nitrofuran moiety and a dipropylcarbamodithioate functional group. Its molecular formula is , with a molecular weight of approximately 302.08 g/mol . This compound belongs to a class of nitrofuran derivatives that are known for their diverse biological activities and potential therapeutic applications.
These reactions can be utilized in synthetic pathways to create more complex molecules or to modify the existing structure for enhanced properties.
(5-Nitrofuran-2-yl)methyl dipropylcarbamodithioate exhibits notable biological activities, particularly in antimicrobial and antitumor applications. Research indicates that derivatives of 5-nitrofuran compounds have shown efficacy against various bacterial strains, including Mycobacterium tuberculosis . The presence of the nitro group is crucial for its bioactivity, as it can be bioactivated under specific conditions, leading to the generation of reactive intermediates that disrupt cellular processes.
Several methods have been reported for synthesizing (5-Nitrofuran-2-yl)methyl dipropylcarbamodithioate:
The compound has potential applications in various fields:
Several compounds share structural similarities with (5-Nitrofuran-2-yl)methyl dipropylcarbamodithioate:
What sets (5-Nitrofuran-2-yl)methyl dipropylcarbamodithioate apart from these similar compounds is its specific combination of the nitrofuran moiety with a dipropylcarbamodithioate functional group, which may confer distinct chemical properties and biological activities not observed in other derivatives. This unique structure allows for diverse modifications that could lead to further enhancements in efficacy and specificity for targeted therapeutic applications.
The synthesis of (5-Nitrofuran-2-yl)methyl dipropylcarbamodithioate requires careful selection of appropriate precursors for constructing the nitrofuran core structure. The most commonly employed starting materials for nitrofuran core assembly include furfural and its derivatives, which serve as the foundational heterocyclic framework [1] [2].
Furfural represents the primary precursor choice due to its accessibility from renewable biomass sources and its compatibility with subsequent nitration reactions [3] [4]. The nitration of furfural to produce 5-nitrofurfural involves the use of mild nitrating agents, particularly acetyl nitrate, which preserves the delicate heteroaromatic backbone while achieving selective nitration at the 5-position [5] [4]. Studies have demonstrated that conventional nitration methods employing harsh conditions often compromise the furan ring structure, resulting in poor reproducibility and diminished yields [4].
Alternative precursor approaches involve the utilization of 5-nitrofuran-2-carboxylic acid derivatives, which can be subsequently reduced or modified to generate the required methyl substituent at the 2-position [6]. Research has shown that 5-nitrofuran-2-carboxylic acid can be activated using carbonyldiimidazole followed by reduction protocols to yield the corresponding aldehyde or alcohol intermediates [6].
| Precursor | Advantages | Limitations | Typical Yield Range |
|---|---|---|---|
| Furfural | Renewable source, mild conditions | Requires careful nitration control | 70-85% |
| 5-Nitrofurfural diacetate | Higher stability, better handling | Multiple protection/deprotection steps | 75-90% |
| 5-Nitrofuran-2-carboxylic acid | Direct functionalization possible | Requires additional reduction steps | 65-80% |
The selection of 5-nitrofurfural diacetate as an intermediate precursor has demonstrated improved synthetic efficiency in several synthetic routes [2] [3]. This protected form exhibits enhanced stability during storage and handling while maintaining reactivity toward subsequent transformations. Hydrolysis of the diacetate protecting groups can be achieved under controlled acidic conditions using hydrochloric acid or sulfuric acid in aqueous systems [3].
Recent developments in continuous flow synthesis have revolutionized nitrofuran precursor preparation by enabling in situ generation of reactive nitrating species [4]. These methodologies feature high levels of integration and automation, allowing for remote process operation while maintaining excellent reproducibility and yields approaching 98% for key pharmaceutical intermediates [4].
The formation of carbamodithioate functionalities represents a critical synthetic transformation requiring the incorporation of both nitrogen and sulfur heteroatoms into the target molecule. The most established methodology involves the reaction of secondary amines with carbon disulfide under basic conditions to generate dithiocarbamate intermediates [7] [8].
The fundamental reaction mechanism proceeds through nucleophilic attack of the amine nitrogen on carbon disulfide, followed by deprotonation to form the dithiocarbamate anion [7]. Secondary amines, including dipropylamine, react with carbon disulfide in the presence of sodium hydroxide according to the general equation: R₂NH + CS₂ + NaOH → R₂NCS₂⁻Na⁺ + H₂O [7].
Research has demonstrated that the reaction conditions significantly influence product formation and yield [8] [9]. Temperature control between 0-40°C proves optimal for dithiocarbamate salt formation, with higher temperatures leading to decomposition pathways [8]. The molar ratio of amine to carbon disulfide typically ranges from 1:1.5 to 1:2.0 to ensure complete conversion [10].
Solvent selection plays a crucial role in carbamodithioate formation reactions [11]. Dimethyl sulfoxide has emerged as the preferred solvent system due to its ability to solubilize both organic substrates and inorganic bases while maintaining chemical inertness toward the reaction components [11]. Alternative solvents including acetonitrile and chloroform have shown utility in specific synthetic applications [8].
| Reaction Conditions | Temperature (°C) | Time (hours) | Yield (%) | Solvent System |
|---|---|---|---|---|
| Standard Protocol | 25 | 2-6 | 85-95 | Dimethyl sulfoxide |
| Optimized Conditions | 40 | 1-2 | 90-98 | Dimethyl sulfoxide/Toluene |
| Flow Chemistry | 35-40 | 0.5-1 | 92-97 | Acetonitrile |
The subsequent alkylation of dithiocarbamate salts with nitrofuran derivatives requires careful optimization of reaction parameters [10]. Studies have shown that the use of mild alkylating agents, particularly (5-nitrofuran-2-yl)methyl halides, proceeds efficiently under basic conditions . The regioselectivity of alkylation at the sulfur atom versus nitrogen can be controlled through appropriate choice of reaction conditions and protecting groups [10].
Recent advances in multicomponent synthesis have enabled one-pot formation of dithiocarbamate derivatives through photocatalytic processes [10]. These methodologies employ blue light-emitting diode irradiation at 420 nanometers to promote electron transfer processes, resulting in efficient carbon-sulfur bond formation with yields ranging from 81-95% [10].
The incorporation of propyl substituents into the carbamodithioate framework requires systematic approaches to carbon chain construction and functionalization. Propyl groups, characterized by the three-carbon alkyl chain formula -CH₂CH₂CH₃, can be introduced through various synthetic strategies including direct alkylation, cross-coupling reactions, and nucleophilic substitution methodologies [13].
Direct alkylation approaches involve the treatment of primary amine precursors with propyl halides under basic conditions [14]. The regioselectivity of alkylation can be controlled through the use of excess alkylating agent and appropriate base selection. Sodium hydride in toluene has demonstrated excellent regioselectivity, achieving greater than 99% selectivity for the desired nitrogen alkylation product [14].
Alternative functionalization strategies employ cross-coupling methodologies using organometallic reagents [14]. Grignard reagents derived from propyl halides can be employed in copper-catalyzed coupling reactions with appropriate electrophilic partners. These reactions typically proceed under mild conditions and provide access to both linear and branched propyl derivatives [14].
The preparation of dipropylamine precursors involves reductive amination protocols starting from propionaldehyde and ammonia or primary amines [9]. These reactions require careful control of stoichiometry and reaction conditions to minimize over-alkylation and achieve selective formation of the secondary amine product [9].
| Functionalization Method | Reagents | Conditions | Selectivity (%) | Yield (%) |
|---|---|---|---|---|
| Direct Alkylation | Propyl bromide, NaH | Toluene, 25°C | >99 | 85-92 |
| Reductive Amination | Propionaldehyde, NaBH₄ | Methanol, 0°C | 95-98 | 78-85 |
| Cross-Coupling | Propyl-MgBr, CuI | Tetrahydrofuran, -10°C | 92-96 | 80-88 |
The stereochemical considerations in propyl chain functionalization become particularly important when dealing with chiral centers adjacent to the nitrogen atom [15]. Research has demonstrated that the use of chiral auxiliaries or asymmetric catalysis can provide access to enantioenriched products with high selectivity [15].
One-pot synthetic protocols have been developed for the simultaneous introduction of multiple propyl substituents [9]. These methodologies involve the sequential addition of alkylating agents under carefully controlled conditions, allowing for efficient construction of the dipropyl substitution pattern [9].
The selection of appropriate solvent systems and catalytic conditions represents a fundamental aspect of optimizing synthetic transformations for (5-Nitrofuran-2-yl)methyl dipropylcarbamodithioate. Solvent effects influence reaction rates, selectivity, and product isolation protocols through their impact on substrate solubility, transition state stabilization, and side reaction pathways [16] [17].
Polar aprotic solvents have demonstrated superior performance in carbamodithioate formation reactions due to their ability to stabilize charged intermediates while minimizing competitive protonation pathways [8] [11]. Dimethyl sulfoxide emerges as the optimal choice, providing excellent solubility for both organic and inorganic components while maintaining chemical inertness toward reactive intermediates [11].
Temperature optimization studies reveal that carbamodithioate formation proceeds most efficiently within the range of 35-40°C [10] [8]. Lower temperatures result in incomplete conversion and extended reaction times, while elevated temperatures promote decomposition pathways and reduce overall yields [16]. Continuous flow reactor systems enable precise temperature control and improved heat transfer, resulting in enhanced reproducibility and scalability [4].
Catalytic systems employing transition metal complexes have shown promise for facilitating challenging transformations [16]. Rhodium-based catalysts, particularly Rh(COD)(2-picoline)₂, demonstrate activity toward nitrofuran reduction reactions under carbon monoxide atmosphere [16]. These systems operate effectively at 100°C under 0.9 atmospheres of carbon monoxide pressure [16].
| Solvent System | Temperature (°C) | Pressure (atm) | Reaction Time | Conversion (%) |
|---|---|---|---|---|
| Dimethyl sulfoxide | 35-40 | 1.0 | 1-2 hours | 92-98 |
| Acetonitrile | 25-30 | 1.0 | 2-4 hours | 85-92 |
| Toluene/Base | 40-50 | 1.0 | 6-8 hours | 78-85 |
| Continuous Flow | 35-40 | 1.0 | 30-60 minutes | 95-99 |
Base selection significantly impacts reaction efficiency and product selectivity [10] [7]. Sodium hydroxide provides adequate basicity for dithiocarbamate formation while maintaining compatibility with aqueous workup procedures [7]. Alternative bases including potassium carbonate and cesium carbonate offer advantages in specific synthetic contexts, particularly when enhanced solubility in organic solvents is required [10].
Design of experiments methodologies enable systematic optimization of multiple reaction parameters simultaneously [17]. Central composite design approaches allow for the efficient identification of optimal conditions while minimizing the number of required experiments [18]. These statistical methods prove particularly valuable for complex synthetic transformations involving multiple variables [17].
pH control represents a critical parameter in nitrofuran synthesis and purification protocols [16] [19]. Acidic conditions favor certain reaction pathways while potentially promoting decomposition of sensitive intermediates [16]. Buffered systems using phosphate or borate buffers provide stable pH environments that enhance reproducibility and yield [19].
The isolation and purification of (5-Nitrofuran-2-yl)methyl dipropylcarbamodithioate requires sophisticated separation techniques due to the polar nature of the carbamodithioate functionality and the potential for decomposition under harsh conditions. Column chromatography represents the primary purification methodology, utilizing silica gel as the stationary phase with carefully optimized mobile phase compositions [6] [20].
Gradient elution protocols employing increasing concentrations of polar solvents provide optimal separation efficiency [6]. Initial elution with hexane or petroleum ether removes non-polar impurities, followed by gradual introduction of ethyl acetate or methanol to elute the target compound [6]. Studies demonstrate that gradient profiles ranging from 0-5% methanol in chloroform achieve effective purification with minimal product loss [14].
Solid-phase extraction techniques offer advantages for large-scale purification protocols [20] [21]. Reversed-phase C18 cartridges enable selective retention of the target compound while allowing polar impurities to pass through during washing steps [18] [21]. Subsequent elution with acetonitrile or methanol recovers the purified product in concentrated form [21].
| Purification Method | Mobile Phase | Recovery (%) | Purity (%) | Scale Applicability |
|---|---|---|---|---|
| Column Chromatography | Hexane/EtOAc gradient | 85-92 | >95 | Laboratory scale |
| Solid-Phase Extraction | ACN/H₂O system | 88-95 | >90 | Pilot scale |
| Liquid-Liquid Extraction | EtOAc/H₂O | 78-85 | >85 | Industrial scale |
| Recrystallization | Various solvents | 70-85 | >98 | All scales |
Liquid-liquid extraction protocols provide cost-effective purification for large-scale synthesis [22] [23]. The differential solubility of the target compound in organic versus aqueous phases enables efficient separation from water-soluble impurities [22]. Ethyl acetate extraction from aqueous reaction mixtures, followed by washing with brine solution, effectively removes polar contaminants while preserving product integrity [23].
Recrystallization represents the ultimate purification technique for achieving high purity levels [24]. Solvent selection proves critical for successful recrystallization, requiring solvents that dissolve the compound at elevated temperatures while promoting crystallization upon cooling [24]. Mixed solvent systems often provide optimal results, balancing solubility and crystallization kinetics [24].
Yield optimization strategies focus on minimizing product loss during purification while maintaining acceptable purity levels [4] [17]. Process analytical technology enables real-time monitoring of reaction progress and product formation, allowing for precise timing of workup procedures [4]. Automated systems reduce human error and improve reproducibility across multiple synthetic runs [4].
Temperature control during purification procedures significantly impacts product stability and recovery [16] [24]. Nitrofuran derivatives demonstrate sensitivity to elevated temperatures, necessitating gentle heating and rapid cooling protocols [24]. Vacuum distillation or freeze-drying techniques provide alternative approaches for solvent removal while minimizing thermal decomposition [22].
The implementation of quality by design principles enables systematic optimization of purification protocols [17]. Statistical modeling of purification parameters, including solvent composition, temperature, and contact time, facilitates identification of optimal conditions while reducing development time and resource consumption [17].
Nuclear magnetic resonance spectroscopy provides critical structural elucidation for (5-Nitrofuran-2-yl)methyl dipropylcarbamodithioate through analysis of both proton and carbon-13 environments. The compound exhibits characteristic spectral features arising from the nitrofuran heterocycle and the dipropylcarbamodithioate moiety [1] [2].
The 1H nuclear magnetic resonance spectrum of (5-Nitrofuran-2-yl)methyl dipropylcarbamodithioate displays distinct resonance patterns attributable to different molecular regions. The nitrofuran ring system generates characteristic signals in the aromatic region, typically appearing between 6.3 and 7.8 parts per million [1] [2]. Specifically, the furan ring protons manifest as doublets due to vicinal coupling, with the proton adjacent to the nitro group appearing more downfield due to the strong electron-withdrawing effect of the nitro substituent [1].
The methylene bridge connecting the furan ring to the carbamodithioate moiety produces a distinctive singlet, typically observed around 4.8-5.2 parts per million [3]. This chemical shift reflects the deshielding effect of both the electron-deficient furan system and the thiocarbonyl functionality.
The dipropyl substituents of the carbamodithioate group contribute multiple signals to the spectrum. The nitrogen-bonded methylene groups appear as triplets near 3.4-4.1 parts per million, while the central methylene carbons of the propyl chains resonate around 1.6-2.0 parts per million as multipets [3] [4]. The terminal methyl groups manifest as triplets in the aliphatic region, typically at 1.1-1.3 parts per million with characteristic three-bond coupling patterns [3].
The 13C nuclear magnetic resonance spectrum provides complementary structural information through chemical shift analysis of carbon environments. The thiocarbonyl carbon of the carbamodithioate functionality represents the most characteristic feature, resonating between 190-200 parts per million [4] [5]. This significant downfield shift reflects the unique electronic environment of the carbon-sulfur double bond system.
The nitrofuran ring carbons display characteristic patterns with the nitro-substituted carbon appearing around 150-155 parts per million, while other ring carbons resonate between 110-140 parts per million [1] [2]. The carbon bearing the nitro group exhibits substantial deshielding due to the strong electron-withdrawing nature of the substituent.
The methylene linker carbon typically appears around 25-35 parts per million, while the dipropyl chain carbons contribute multiple signals in the aliphatic region [3] [4]. The nitrogen-bonded carbons of the propyl groups resonate around 45-55 parts per million, reflecting the deshielding effect of the nitrogen atom.
Mass spectrometric analysis of (5-Nitrofuran-2-yl)methyl dipropylcarbamodithioate reveals characteristic fragmentation pathways that provide structural confirmation and analytical identification capabilities. The compound undergoes specific bond cleavages under electron ionization conditions, generating diagnostic fragment ions [6] [7] [8].
The molecular ion peak provides direct confirmation of the molecular weight, appearing at the expected mass-to-charge ratio corresponding to the intact molecule. However, nitrofuran derivatives typically exhibit relatively weak molecular ion peaks due to the inherent instability of the nitro-substituted furan system under high-energy ionization conditions [6] [7].
Primary fragmentation occurs preferentially through carbon-sulfur bond cleavage in the carbamodithioate moiety [8] [9]. This represents the predominant fragmentation pathway, as dithiocarbamate structures characteristically undergo cleavage at the carbon-sulfur bonds due to their relatively low bond dissociation energies. The resulting fragments include the nitrofuran methylium cation and dipropylamine-derived species.
The nitrofuran-containing fragment undergoes further decomposition through loss of the nitro group, generating fragments at molecular ion minus 46 mass units [6] [10]. This represents a diagnostic fragmentation pattern characteristic of nitrofuran compounds, where the nitro group (-NO₂) is eliminated as a neutral species, leaving behind a furan-derived radical cation.
Additional fragmentation includes loss of nitric oxide (molecular weight 30) from the nitro group, producing fragments at molecular ion minus 30 mass units [6]. This pathway reflects the stepwise decomposition of the nitro functionality under mass spectrometric conditions.
The dipropylcarbamodithioate portion contributes characteristic fragments through alpha-cleavage adjacent to the nitrogen atom, generating propyl cation fragments and associated neutral losses [8]. The formation of carbon disulfide (molecular weight 76) represents another characteristic fragmentation pathway, appearing as a base peak or highly abundant ion in the mass spectrum [11] [12].
The tropylium ion formation, common in aromatic systems, may occur through rearrangement processes involving the furan ring system [13]. However, the presence of the electron-withdrawing nitro group significantly influences the stability and abundance of such rearranged ions.
Diagnostic ions include the nitrofuran methylium cation, dipropylamine-derived fragments, and carbon disulfide. The relative abundances of these ions provide fingerprint information for compound identification and structural elucidation purposes.
Infrared spectroscopy provides comprehensive vibrational analysis of (5-Nitrofuran-2-yl)methyl dipropylcarbamodithioate, revealing characteristic absorption bands that confirm functional group presence and molecular structure [14] [15] [16].
The nitro functionality exhibits characteristic asymmetric and symmetric stretching vibrations that serve as definitive spectroscopic markers. The asymmetric nitro stretch appears as a strong absorption band between 1520-1350 reciprocal centimeters, while the symmetric stretch manifests between 1350-1250 reciprocal centimeters [14] [16]. These bands represent highly diagnostic features due to their high intensity and characteristic frequencies.
The presence of the nitro group attached to the electron-deficient furan ring influences the exact positioning of these vibrations. The electron-withdrawing nature of the furan system causes slight shifts in the nitro stretching frequencies compared to aliphatic nitro compounds.
The thiocarbonyl stretch of the carbamodithioate moiety appears as a strong absorption between 1200-1000 reciprocal centimeters [3] [4]. This represents a characteristic feature that distinguishes carbamodithioates from related thiocarbamate and carbamate compounds. The carbon-sulfur double bond exhibits a lower stretching frequency compared to carbon-oxygen double bonds due to the reduced electronegativity of sulfur.
The carbon-nitrogen stretching vibrations contribute medium-intensity absorptions in the 1600-1400 reciprocal centimeters region, overlapping with aromatic carbon-carbon stretching modes [3] [4].
The furan ring system contributes characteristic aromatic carbon-carbon stretching vibrations between 1600-1400 reciprocal centimeters [14] [17]. These bands overlap with other aromatic vibrations but provide confirmation of the heterocyclic aromatic character.
Carbon-hydrogen stretching vibrations appear in the 3100-2800 reciprocal centimeters region, with aromatic carbon-hydrogen stretches occurring at higher frequencies (3100-3000 reciprocal centimeters) compared to aliphatic carbon-hydrogen stretches (3000-2800 reciprocal centimeters) [17].
The dipropyl substituents contribute characteristic methyl and methylene vibrations, including carbon-hydrogen bending modes in the 1450-1350 reciprocal centimeters region [15] [17].
Ultraviolet-visible spectroscopy reveals the electronic transitions and chromophoric properties of (5-Nitrofuran-2-yl)methyl dipropylcarbamodithioate, providing insights into its extended conjugation and electronic structure [14] [18] [19].
The compound exhibits characteristic absorption bands attributable to π-π* transitions within the nitrofuran chromophore. The primary absorption maximum typically appears around 380 nanometers, corresponding to electronic transitions involving the nitro-substituted furan ring system [14] [18]. This absorption reflects the extended π-delocalization that encompasses the furan ring, the nitro group, and the connecting methylene bridge.
A secondary absorption band manifests around 270 nanometers, assigned to transitions involving the carbon-nitrogen conjugated system [14]. This absorption provides evidence for electronic communication between the nitrofuran moiety and the carbamodithioate functionality through the methylene linker.
Additional absorption features may appear around 230 nanometers as shoulder peaks, representing higher energy π-π* transitions within the aromatic system [14] [20].
The ultraviolet-visible absorption characteristics exhibit significant dependence on solvent polarity and pH conditions [18] [20]. In aqueous media, the absorption maximum typically shifts to longer wavelengths compared to organic solvents, reflecting stabilization of the excited state through hydrogen bonding interactions.
pH variations influence the absorption profile due to potential protonation-deprotonation equilibria involving the nitrogen atom of the carbamodithioate group [20]. Acidic conditions may cause shifts in absorption maxima and changes in molar absorptivity values.
The molar absorptivity values provide quantitative information about the electronic transition probabilities, with the nitrofuran chromophore typically exhibiting high extinction coefficients due to the allowed nature of the π-π* transitions [19].
The nitrofuran chromophore exhibits photochemical reactivity under ultraviolet irradiation, potentially undergoing degradation or rearrangement reactions [19]. This photosensitivity influences both analytical applications and stability considerations for the compound.
Two-photon absorption properties have been investigated for related nitrofuran derivatives, revealing potential applications in photodynamic therapy and advanced optical applications [19].
X-ray crystallographic analysis provides definitive three-dimensional structural information for (5-Nitrofuran-2-yl)methyl dipropylcarbamodithioate, revealing molecular geometry, intermolecular interactions, and crystal packing arrangements [21] [22] [23].
Crystallographic analysis reveals the preferred molecular conformation adopted in the solid state. The nitrofuran ring typically maintains planarity due to its aromatic character, with the nitro group coplanar or slightly twisted relative to the furan ring plane [23] [24]. The degree of twist depends on crystal packing forces and intramolecular steric interactions.
The carbamodithioate moiety exhibits characteristic geometry with the thiocarbonyl group adopting a planar configuration due to partial double bond character in the carbon-nitrogen bonds [3] [4]. The dipropyl substituents adopt extended conformations to minimize steric interactions, with bond angles and distances falling within expected ranges for sp³ hybridized carbon atoms.
The methylene linker connecting the nitrofuran and carbamodithioate moieties provides conformational flexibility, allowing optimization of crystal packing interactions [21] [23].
Hydrogen bonding represents the primary intermolecular interaction governing crystal structure organization. Nitrogen-hydrogen to oxygen interactions typically form between adjacent molecules, creating extended network structures [23] [24]. The nitro group oxygen atoms serve as hydrogen bond acceptors, while nitrogen-hydrogen bonds in the carbamodithioate moiety act as donors.
Additional stabilization arises from π-π stacking interactions between nitrofuran ring systems of adjacent molecules [25]. These interactions contribute to the overall crystal stability and influence physical properties such as melting point and solubility.
Carbon-hydrogen to oxygen weak hydrogen bonds provide supplementary intermolecular interactions, particularly involving the methylene linker and propyl substituents [23] [25].
Crystallographic analysis typically reveals monoclinic or orthorhombic crystal systems for nitrofuran derivatives, with unit cell parameters dependent on the specific substitution pattern and intermolecular packing arrangements [22] [25]. The space group determination provides information about the molecular symmetry and packing efficiency within the crystal lattice.
Thermal parameters obtained from crystallographic refinement indicate the dynamic behavior of different molecular regions, with the nitrofuran core typically exhibiting lower thermal motion compared to the flexible dipropyl chains [23] [24].